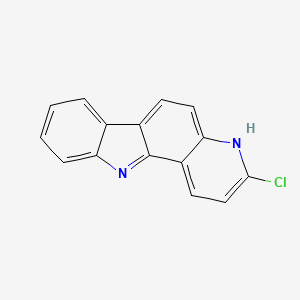
11H-Pyrido(3,2-a)carbazole, 3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido(3,2-a)carbazole, 3-chloro- is a heterocyclic aromatic compound with the molecular formula C15H9ClN2. It is a derivative of pyridocarbazole, where a chlorine atom is substituted at the third position of the pyrido ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, which can yield the desired product in high yields within a short reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high purity and yield on a larger scale.
Types of Reactions:
Substitution Reactions: The chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
Chemistry: 11H-Pyrido(3,2-a)carbazole, 3-chloro- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of dyes, pigments, and other industrial chemicals. It can also be used in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
11H-Pyrido(3,2-a)carbazole: The parent compound without the chlorine substitution.
3-Bromo-11H-pyrido(3,2-a)carbazole: A similar compound with a bromine atom instead of chlorine.
11H-Pyrido(3,2-a)carbazole, 3-methyl-: A derivative with a methyl group at the third position.
Uniqueness: The presence of the chlorine atom in 11H-Pyrido(3,2-a)carbazole, 3-chloro- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
127040-42-0 |
|---|---|
Formule moléculaire |
C15H9ClN2 |
Poids moléculaire |
252.70 g/mol |
Nom IUPAC |
3-chloro-4H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C15H9ClN2/c16-14-8-6-11-13(17-14)7-5-10-9-3-1-2-4-12(9)18-15(10)11/h1-8,17H |
Clé InChI |
SMRNNSZFOBELLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=C4C(=CC=C(N4)Cl)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


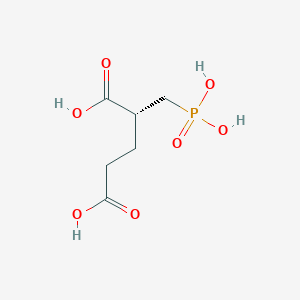
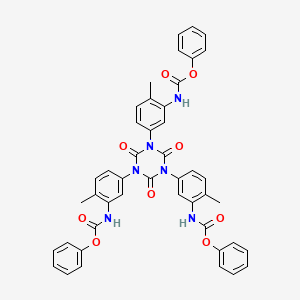

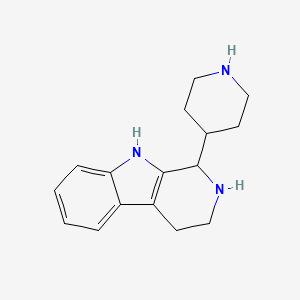
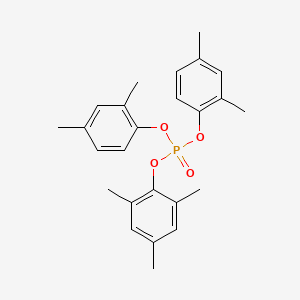
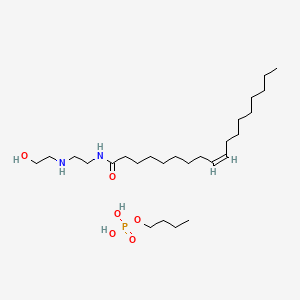

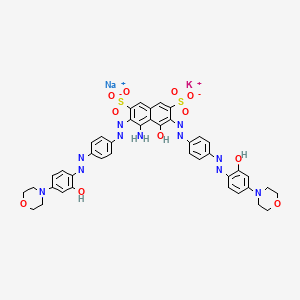
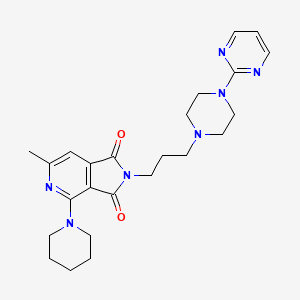
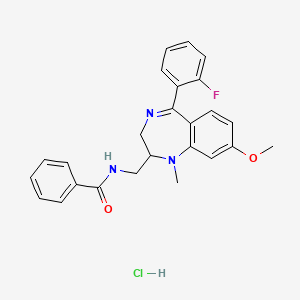
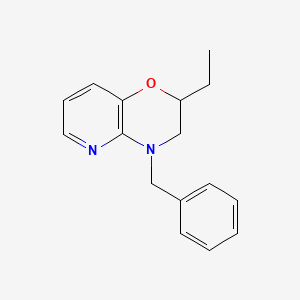
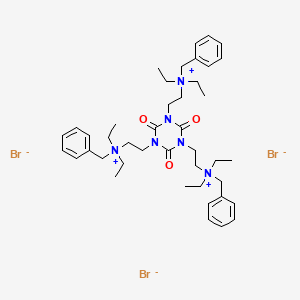
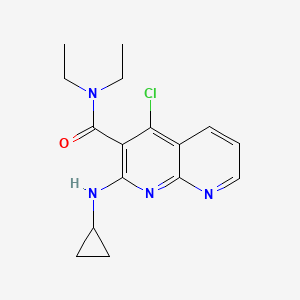
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
